N-Formyl Valacyclovir
Overview
Description
N-Formyl Valacyclovir is a derivative of Valacyclovir, which is an antiviral medication used primarily to treat infections caused by herpes viruses.
Mechanism of Action
Target of Action
N-Formyl Valacyclovir is a derivative of Valacyclovir, which is an antiviral drug primarily used to treat herpes infections . The primary targets of Valacyclovir are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV-1) . These enzymes play a crucial role in the replication of the virus.
Mode of Action
Valacyclovir is the L-valine ester of aciclovir, a nucleoside analog DNA polymerase enzyme inhibitor . It is converted to aciclovir monophosphate by virus-specific thymidine kinase, then further converted to aciclovir triphosphate by other cellular enzymes . Aciclovir triphosphate competitively inhibits viral DNA polymerase, preventing the replication of the virus .
Biochemical Pathways
The conversion of Valacyclovir to aciclovir involves the intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process significantly increases the systemic aciclovir plasma levels, enhancing the drug’s efficacy .
Pharmacokinetics
Valacyclovir is rapidly and almost completely converted to aciclovir by intestinal and hepatic metabolism . The oral bioavailability of Valacyclovir is significantly higher than that of aciclovir, necessitating less frequent administration .
Result of Action
The result of Valacyclovir’s action is the inhibition of the replication of the herpes simplex virus, thereby treating herpes exacerbations . It is also used in prophylaxis against acquisition of infection and suppression of latent disease .
Action Environment
The action of Valacyclovir can be influenced by various environmental factors. For instance, diabetes has been shown to significantly decrease plasma exposures of aciclovir following oral administration of Valacyclovir . This suggests that certain health conditions can impact the drug’s efficacy.
Biochemical Analysis
Biochemical Properties
N-Formyl Valacyclovir interacts with various enzymes and proteins in the body. This process allows for the conversion of this compound into its active form, enhancing its bioavailability and efficacy .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It is believed to inhibit or activate certain enzymes, leading to changes in gene expression . The exact molecular mechanism of action of this compound is not fully determined .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. This process likely involves certain transporters or binding proteins
Subcellular Localization
It could involve certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl Valacyclovir can be synthesized by reacting Valacyclovir with ammonium formate. The reaction mixture is heated to facilitate the formation of the N-formyl derivative. The product is then isolated through recrystallization from water .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high purity and yield. The process involves large-scale reactions in controlled environments to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Formyl Valacyclovir undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: N-Carboxyl Valacyclovir.
Reduction: N-Hydroxymethyl Valacyclovir.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl Valacyclovir has several applications in scientific research:
Biology: Investigated for its potential antiviral properties and its interactions with biological molecules.
Medicine: Studied for its potential use in antiviral therapies, particularly in cases where Valacyclovir is used.
Comparison with Similar Compounds
Valacyclovir: The parent compound, used widely as an antiviral medication.
Acyclovir: The active form of Valacyclovir, which directly inhibits viral DNA polymerase.
Famciclovir: Another antiviral prodrug that is converted to Penciclovir in vivo.
Comparison:
Uniqueness: N-Formyl Valacyclovir is unique due to the presence of the formyl group, which may alter its pharmacokinetic properties and enhance its stability compared to Valacyclovir.
Activity: While Valacyclovir and Acyclovir are well-established antiviral agents, this compound is primarily used in research settings to study the properties and stability of Valacyclovir derivatives
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGHYIMPMGWQND-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233799 | |
Record name | N-Formyl valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847670-62-6 | |
Record name | N-Formyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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